1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine
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Overview
Description
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with a methoxy group and a 3-chloro-2-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
A structurally similar compound, 2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-n,n-diethylacetamide, is known to interact with the enzyme corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to cortisone, thereby regulating the bioavailability of glucocorticoids .
Mode of Action
It is likely that the compound interacts with its target through a combination of covalent and non-covalent interactions, leading to changes in the target’s activity .
Biochemical Pathways
Given its potential interaction with corticosteroid 11-beta-dehydrogenase isozyme 1, it may influence the glucocorticoid pathway .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
If the compound does indeed interact with corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence the levels of cortisol and cortisone in the body, thereby affecting various physiological processes regulated by these hormones .
Preparation Methods
The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The 3-chloro-2-methylphenyl group is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 4-methoxypiperidine in the presence of a base, such as triethylamine, to form the desired sulfonamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methoxypiperidine can be compared with other similar compounds, such as:
2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide: This compound also contains a sulfonyl group attached to a substituted aromatic ring, but differs in the presence of a pyridine ring and diethylacetamide group.
Pyrrolidine sulfonamides: These compounds have a similar sulfonamide structure but differ in the presence of a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methoxy group and a 3-chloro-2-methylphenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)sulfonyl-4-methoxypiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-10-12(14)4-3-5-13(10)19(16,17)15-8-6-11(18-2)7-9-15/h3-5,11H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKIFHXLHHNWRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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